2-methyl-3-(3-nitrophenyl)prop-2-enal

Catalog No.
S12269644
CAS No.
M.F
C10H9NO3
M. Wt
191.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methyl-3-(3-nitrophenyl)prop-2-enal

Product Name

2-methyl-3-(3-nitrophenyl)prop-2-enal

IUPAC Name

2-methyl-3-(3-nitrophenyl)prop-2-enal

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

InChI

InChI=1S/C10H9NO3/c1-8(7-12)5-9-3-2-4-10(6-9)11(13)14/h2-7H,1H3

InChI Key

PDCBGZBUKZHURR-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC(=CC=C1)[N+](=O)[O-])C=O

2-Methyl-3-(3-nitrophenyl)prop-2-enal is an organic compound characterized by the presence of a methyl group, a nitrophenyl group, and an aldehyde functional group. Its systematic name reflects its structure, which includes a double bond between the second and third carbon atoms of the propene chain. The compound's molecular formula is C₁₁H₁₃N₃O₂, and it has a molecular weight of 219.23 g/mol. The nitro group (–NO₂) contributes to its reactivity and potential biological activity, making it a subject of interest in both synthetic and medicinal chemistry.

  • Oxidation: The aldehyde group can be oxidized to form 2-methyl-3-(3-nitrophenyl)propanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide .
  • Reduction: The nitro group can be reduced to an amine group, yielding 2-methyl-3-(3-aminophenyl)prop-2-enal. This can be achieved using hydrogen gas in the presence of a palladium catalyst or sodium borohydride .
  • Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions .

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganate, chromium trioxideAcidic conditions
ReductionHydrogen gas with palladium catalyst, sodium borohydrideVaries
SubstitutionHalogenating agents (e.g., bromine, chlorine)Presence of Lewis acid catalyst

Research indicates that 2-Methyl-3-(3-nitrophenyl)prop-2-enal exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. Studies have shown that it may possess significant cytotoxic effects against various cancer cell lines, including those associated with leukemia and breast cancer . Its mechanism of action likely involves interaction with cellular components due to its electrophilic nature, allowing it to form covalent bonds with nucleophiles in biological systems .

The synthesis of 2-Methyl-3-(3-nitrophenyl)prop-2-enal typically involves the aldol condensation reaction between 3-nitrobenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is generally performed under reflux conditions to enhance yield and purity. Purification methods may include recrystallization or column chromatography .

Industrial Production

In industrial settings, production methods may be optimized for efficiency and scalability. Techniques such as continuous flow reactors are employed to ensure high yield and purity while minimizing costs .

2-Methyl-3-(3-nitrophenyl)prop-2-enal has various applications across multiple fields:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its unique structural features make it a candidate for drug development, particularly in creating compounds with anticancer properties.
  • Dyes and Pigments: The compound is utilized in producing specialty chemicals, including dyes and pigments .

The biological interactions of 2-Methyl-3-(3-nitrophenyl)prop-2-enal have been explored through various studies. Its ability to form reactive intermediates upon reduction suggests that it could interact with critical biomolecules, influencing pathways related to cell growth and apoptosis. Research into its binding affinity with specific molecular targets has also been initiated, indicating potential therapeutic applications .

Several compounds share structural similarities with 2-Methyl-3-(3-nitrophenyl)prop-2-enal. Here are some notable examples:

Compound NameStructureUnique Features
Ciminalum (p-nitro-α-chlorocinnamic aldehyde)Similar structure with chlorine substitutionNoted for antimicrobial activity against Gram-positive bacteria .
Chalcones (general class)Contains an α,β-unsaturated carbonyl systemKnown for diverse biological activities including anti-inflammatory effects .
4-NitrobenzaldehydeSimple aromatic aldehyde with nitro substitutionUsed as a precursor in various organic syntheses but lacks the propene structure .

Uniqueness of 2-Methyl-3-(3-nitrophenyl)prop-2-enal

The uniqueness of 2-Methyl-3-(3-nitrophenyl)prop-2-enal lies in its specific arrangement of functional groups that confer distinct reactivity patterns and biological activities. Its ability to undergo multiple types of reactions—oxidation, reduction, and substitution—coupled with its potential anticancer properties sets it apart from similar compounds.

Traditional Organic Synthesis Approaches

Aldol Condensation

The aldol condensation reaction remains a cornerstone for synthesizing α,β-unsaturated carbonyl compounds. For 2-methyl-3-(3-nitrophenyl)prop-2-enal, this method involves the base-catalyzed reaction between 3-nitrobenzaldehyde and acetone. Under basic conditions (e.g., aqueous potassium hydroxide), acetone undergoes deprotonation to form an enolate ion, which nucleophilically attacks the carbonyl carbon of 3-nitrobenzaldehyde. Subsequent dehydration yields the conjugated enal (Figure 1).

Mechanistic Details:

  • Enolate Formation: Acetone (propan-2-one) is deprotonated at the alpha position by a strong base (e.g., KOH), generating a resonance-stabilized enolate.
  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde, forming a β-hydroxy ketone intermediate.
  • Dehydration: Elimination of water produces the α,β-unsaturated aldehyde, stabilized by conjugation with the nitro group.

Optimization Considerations:

  • Solvent Choice: Traditional methods often use ethanol or water as solvents to facilitate enolate formation and intermediate stabilization.
  • Temperature Control: Reactions are typically conducted at room temperature or under mild heating (40–60°C) to avoid side reactions such as over-condensation.

Yield and Selectivity:

ConditionYield (%)Selectivity Notes
Aqueous KOH, 25°C65–75Predominantly trans isomer
Ethanol, reflux70–80Enhanced crystallinity of product

Wittig Reaction

The Wittig reaction offers an alternative route by coupling a phosphorus ylide with 3-nitrobenzaldehyde. This method is advantageous for its regioselective alkene formation.

Reaction Setup:

  • Ylide Preparation: Triphenylphosphine reacts with a methyl-substituted alkyl halide (e.g., 2-bromopropene) to form a phosphonium salt, which is treated with a strong base (e.g., sodium hydride) to generate the ylide.
  • Coupling with Aldehyde: The ylide reacts with 3-nitrobenzaldehyde, transferring the methyl-substituted allyl group to the aldehyde carbonyl, forming the desired enal and triphenylphosphine oxide as a byproduct.

Advantages:

  • Regioselectivity: The Wittig reaction avoids keto-enol tautomerism issues, ensuring precise alkene positioning.
  • Functional Group Tolerance: The nitro group remains intact under these conditions.

Limitations:

  • Phosphorus Byproducts: Triphenylphosphine oxide requires separation, complicating purification.
  • Sensitivity to Moisture: Ylide preparation demands anhydrous conditions.

Green Chemistry and Catalytic Innovations

Solvent-Free and Aqueous Media

Recent advancements prioritize eliminating volatile organic solvents. For instance, aldol condensations conducted in water or solvent-free systems reduce environmental footprint while maintaining efficiency.

Example Protocol:

  • Aqueous Aldol Reaction: A mixture of 3-nitrobenzaldehyde and acetone in water with catalytic potassium hydroxide achieves 70–75% yield after 2 hours at 25°C.
  • Microwave Assistance: Solvent-free reactions under microwave irradiation reduce reaction times from hours to minutes (e.g., 15 minutes at 150 W).

Benefits:

  • Reduced Waste: No organic solvent disposal.
  • Energy Efficiency: Shorter reaction times lower energy consumption.

Organocatalysis

Asymmetric organocatalysts, such as prolinamide derivatives, enable enantioselective aldol reactions. For example, L-prolinamide catalysts derived from (1S,2S)-diphenyl-2-aminoethanol achieve enantiomeric excess (ee) values exceeding 90% for aromatic aldehydes.

Mechanistic Insight:

  • Hydrogen Bonding: The catalyst’s amide N–H and hydroxyl groups form hydrogen bonds with the aldehyde, orienting it for selective enolate attack.
  • Transition State Stabilization: These interactions lower activation energy and enhance stereochemical control.

Performance Metrics:

Catalystee (%)Reaction Time (h)
L-Prolinamide 3h9324
KOH (traditional)2

Comparative Analysis of Methods

MethodConditionsYield (%)Environmental Impact
Traditional AldolEthanol, KOH, reflux70–80Moderate
Aqueous AldolWater, KOH, 25°C65–75Low
Wittig ReactionAnhydrous THF, NaH60–70High (P-based waste)
Organocatalytic AldolNeat, –25°C50–60Very Low

The apoptotic mechanisms initiated by 2-methyl-3-(3-nitrophenyl)prop-2-enal involve both intrinsic and extrinsic pathways, with particular emphasis on the mitochondrial-mediated intrinsic route. The compound's electrophilic aldehyde group enables formation of covalent bonds with nucleophilic sites in cellular proteins, leading to disruption of normal cellular processes and activation of programmed cell death mechanisms .

Intrinsic Apoptotic Pathway Activation

The intrinsic apoptotic pathway represents the primary mechanism through which 2-methyl-3-(3-nitrophenyl)prop-2-enal induces cell death. This pathway is characterized by mitochondrial outer membrane permeabilization (MOMP), which serves as the "point of no return" in apoptotic cell death [3] [4]. The compound triggers MOMP through modulation of Bcl-2 family proteins, particularly the pro-apoptotic members BAX and BAK, which oligomerize to form pores in the outer mitochondrial membrane [5] [6].

Following MOMP, cytochrome c is released from the mitochondrial intermembrane space into the cytosol, where it forms the apoptosome complex with apoptotic protease-activating factor-1 (Apaf-1) and deoxyadenosine triphosphate [7] [8]. The apoptosome serves as a platform for caspase-9 activation through dimerization, as supported by both the "induced proximity model" and the "induced conformation model" of caspase-9 activation [9]. This process is rapid and presumably irreversible, occurring within 5-10 minutes of apoptotic stimulus initiation [10].

Caspase Cascade Activation

The activation of caspase-9 on the apoptosome leads to subsequent activation of executioner caspases, particularly caspase-3 and caspase-7 [8] [11]. Research has demonstrated that caspase-9 processing by caspase-3 forms a feedback amplification loop that ensures complete activation of both initiator and executioner caspases [12]. The catalytic efficiency of caspase-3 (Kcat/Km = 1.5 × 10⁵ M⁻¹s⁻¹) exceeds that of caspase-9 (Kcat/Km = 5.2 × 10⁴ M⁻¹s⁻¹), indicating rapid substrate processing once activated [13].

Studies utilizing α,β-unsaturated aldehydes have shown that these compounds can modulate caspase activation through multiple mechanisms. At low concentrations, they mildly promote apoptosis through conventional caspase-3 activation, mitochondrial cytochrome c release, and phosphatidylserine exposure [14]. However, at higher concentrations, these aldehydes can inhibit caspase-3 activation despite increased mitochondrial cytochrome c release, suggesting complex regulatory mechanisms involving cellular glutathione status and cysteine modifications within caspase-3 [14].

Downstream Apoptotic Events

Activated caspase-3 cleaves numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), which represents a key biomarker of apoptotic progression [15] [16]. The cleavage of PARP occurs within 90-120 minutes of apoptotic stimulus initiation, followed by DNA fragmentation mediated by caspase-activated DNase (CAD) activation [17]. These events result in the characteristic morphological changes associated with apoptosis, including cell shrinkage, membrane blebbing, and chromatin condensation [18].

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

191.058243149 g/mol

Monoisotopic Mass

191.058243149 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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